molecular formula C18H30 B073737 1,3,5-Tri-tert-butylbenzene CAS No. 1460-02-2

1,3,5-Tri-tert-butylbenzene

Cat. No. B073737
CAS RN: 1460-02-2
M. Wt: 246.4 g/mol
InChI Key: GUFMBISUSZUUCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,5-Tri-tert-butylbenzene typically involves strategic functionalization of the benzene ring to introduce the tert-butyl groups. Research has focused on refining these methods to enhance yield and selectivity. One approach involves the reaction of tert-butyl derivatives with benzene under specific conditions that favor the substitution at the desired positions on the ring.

Molecular Structure Analysis

X-ray diffraction and molecular orbital calculations have provided insights into the molecular structure of 1,3,5-Tri-tert-butylbenzene derivatives. These studies reveal the impact of the tert-butyl groups on the benzene ring's geometry, including bond lengths and angles, contributing to the overall stability and reactivity of the compound.

Chemical Reactions and Properties

1,3,5-Tri-tert-butylbenzene participates in various chemical reactions that exploit its unique structure. For instance, its reaction with electrophiles, nucleophiles, and radicals can lead to a wide array of derivatives, showcasing its versatility as a chemical building block. The presence of bulky tert-butyl groups influences its reactivity patterns, often leading to regioselective outcomes.

Physical Properties Analysis

The physical properties of 1,3,5-Tri-tert-butylbenzene, such as melting and boiling points, solubility, and crystalline structure, are significantly affected by the steric bulk of the tert-butyl groups. These properties are crucial for determining its applicability in various solvents and conditions.

Chemical Properties Analysis

The chemical properties of 1,3,5-Tri-tert-butylbenzene, including acidity, basicity, and reactivity towards different chemical reagents, are defined by the electronic effects of the tert-butyl groups as well as the inherent stability of the benzene ring. Studies have explored its behavior in oxidation, reduction, and other transformation reactions, highlighting its chemical versatility.

Scientific Research Applications

Bromination Studies

  • Scientific Field: Organic & Biomolecular Chemistry .
  • Summary of Application: The bromination of 1,3,5-tri-tert-butylbenzene has been studied for its reaction kinetics and mechanism .
  • Methods of Application: The study involved concurrent bromo-de-protonation and bromo-de-tert-butylation of 1,3,5-tri-tert-butylbenzene at different bromine concentrations .
  • Results: Both reactions have high order in bromine (experimental kinetic orders ∼5 and ∼7, respectively). A significant primary deuterium kinetic isotope effect (KIE) for bromo-de-protonation was measured indicating proton removal is rate limiting .

Preparation of Sandwich Complexes

  • Scientific Field: Inorganic Chemistry .
  • Summary of Application: 1,3,5-Tri-tert-butylbenzene is used in the preparation of sandwich complexes of scandium, yttrium, and lanthanide ions .

Pyrolytic Product Vapor Analysis

  • Scientific Field: Analytical Chemistry .
  • Summary of Application: 1,3,5-Tri-tert-butylbenzene is used in the qualitative study of pyrolytic product vapor of Helianthus annuus stems .
  • Methods of Application: The study used pyrolysis–gas chromatography-mass spectrometry (Py-GC/MS) for the analysis .

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

1,3,5-tritert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30/c1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)18(7,8)9/h10-12H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFMBISUSZUUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163255
Record name 1,3,5-Tri-tert-butylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tri-tert-butylbenzene

CAS RN

1460-02-2
Record name 1,3,5-Tri-tert-butylbenzene
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Record name 1,3,5-Tri-tert-butylbenzene
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Record name 1,3,5-Tri-tert-butylbenzene
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Record name 1,3,5-tri-tert-butylbenzene
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Record name 1,3,5-Tri-tert-butylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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